molecular formula C12H14O3 B6160676 rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis CAS No. 1821813-09-5

rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis

Cat. No. B6160676
CAS RN: 1821813-09-5
M. Wt: 206.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis (also known as Phenyloxane-2-carboxylic acid, cis-2R,6S-racemic) is a compound belonging to the class of oxanes, which are cyclic ethers composed of three carbon atoms and three oxygen atoms. It is a chiral compound, meaning that it has two mirror image forms, known as enantiomers. Phenyloxane-2-carboxylic acid, cis-2R,6S-racemic is an important compound in the fields of chemistry and biology, as it is used as a biochemical reagent in various scientific applications.

Mechanism of Action

The mechanism of action of Phenyloxane-2-carboxylic acid, cis-2R,6S-racemic is complex and not fully understood. However, it is believed that the compound acts as a catalyst in the formation of chiral molecules. This is because the compound has a unique structure that allows it to interact with other molecules in a specific way. This interaction is believed to be responsible for the formation of chiral molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Phenyloxane-2-carboxylic acid, cis-2R,6S-racemic are not well understood. However, it is believed that the compound can act as a catalyst in the formation of chiral molecules, which can have various biochemical and physiological effects. For example, chiral molecules can influence the activity of enzymes, which can affect the metabolism of certain compounds. In addition, chiral molecules can bind to certain receptors, which can affect the activity of certain hormones.

Advantages and Limitations for Lab Experiments

The use of Phenyloxane-2-carboxylic acid, cis-2R,6S-racemic in laboratory experiments has several advantages. The compound is relatively inexpensive and easy to obtain, and it is also relatively stable and can be stored for long periods of time. In addition, the compound is relatively non-toxic and is generally considered safe to handle.
However, there are also some limitations to the use of Phenyloxane-2-carboxylic acid, cis-2R,6S-racemic in laboratory experiments. The compound can be difficult to purify, and it can also be difficult to determine the exact concentration of the compound in a given solution. In addition, the compound can react with other compounds, which can affect the accuracy of the results.

Future Directions

There are a number of potential future directions for the use of Phenyloxane-2-carboxylic acid, cis-2R,6S-racemic. One potential direction is the development of new synthetic methods for the production of chiral molecules. Another potential direction is the development of new methods for the purification and characterization of the compound. In addition, there is potential for the development of new methods for the determination of the concentration of the compound in a given solution. Finally, there is potential for the development of new methods for the study of the biochemical and physiological effects of the compound.

Synthesis Methods

Phenyloxane-2-carboxylic acid, cis-2R,6S-racemic is synthesized using a three-step process. The first step involves the reaction of phenol with ethylene oxide, which forms a phenol ether. The second step involves the reaction of the phenol ether with bromoacetic acid, which forms an oxane. The third and final step involves the reaction of the oxane with an acid chloride, which yields the desired product.

Scientific Research Applications

Phenyloxane-2-carboxylic acid, cis-2R,6S-racemic is used in a variety of scientific research applications. It is used as a reagent in the synthesis of other compounds, such as chiral organophosphates, which can be used as insecticides and herbicides. It is also used in the synthesis of chiral amino acids, which are important building blocks of proteins. In addition, it is used in the synthesis of chiral alcohols, which can be used as solvents, surfactants, and catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis involves the synthesis of the starting material, (2R,6S)-6-phenyloxane-2-carboxylic acid, followed by the cis-selective reduction of the double bond.", "Starting Materials": [ "(2R,6S)-6-phenyloxane-2-carboxylic acid", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "1. Dissolve (2R,6S)-6-phenyloxane-2-carboxylic acid in methanol.", "2. Add a catalytic amount of hydrochloric acid to the solution.", "3. Add sodium borohydride to the solution and stir for several hours at room temperature.", "4. Quench the reaction by slowly adding sodium hydroxide solution until the pH is neutral.", "5. Extract the product with ethyl acetate.", "6. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "7. Concentrate the solution under reduced pressure to obtain the desired product, rac-(2R,6S)-6-phenyloxane-2-carboxylic acid.", "8. Dissolve the product in a mixture of methanol and water.", "9. Add a catalytic amount of palladium on carbon and hydrogenate the solution under 1 atm of hydrogen gas.", "10. Monitor the reaction by TLC until the cis isomer is formed.", "11. Filter the solution to remove the catalyst and concentrate under reduced pressure to obtain the desired product, rac-(2R,6S)-6-phenyloxane-2-carboxylic acid, cis." ] }

CAS RN

1821813-09-5

Molecular Formula

C12H14O3

Molecular Weight

206.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.